Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-methoxy-1,2-benzoxazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)19-13(17)15-8-11-10-7-9(18-4)5-6-12(10)20-16-11/h5-7H,8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGICEZYIEXWJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the benzo[d]isoxazole core. One common approach is the cyclization of an appropriate precursor, such as a hydroxy-substituted isoxazole, under acidic or basic conditions. The tert-butyl group is then introduced through a subsequent reaction with tert-butyl isocyanate, and the methoxy group is added via a methylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity, including its effects on various cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Amino (-NH₂): The 5-amino analog (CAS 380629-73-2) is a versatile intermediate for further functionalization (e.g., acylation, sulfonation) . Methyl (-CH₃): Increases lipophilicity, as seen in CAS 1344692-94-9, which may enhance membrane permeability but reduce aqueous solubility .
Pharmacological and Physicochemical Properties
- Solubility: Methoxy and amino substituents improve solubility in polar solvents compared to hydrophobic tert-butyl or methyl groups .
- Stability : The tert-butyl carbamate group enhances stability under acidic conditions, making it suitable for protecting amines during synthesis .
Biological Activity
Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 278.3 g/mol
- Structural Features : The compound features a tert-butyl group attached to a benzo[d]isoxazole moiety with a methoxy substituent at the 5-position, which may influence its lipophilicity and biological interactions .
The primary mechanism of action for this compound is its interaction with the FLT3 receptor, a receptor tyrosine kinase involved in cell proliferation and survival. The compound acts as an inhibitor of FLT3, leading to:
- Inhibition of Kinase Activity : By binding to the active site of FLT3, the compound prevents phosphorylation of downstream signaling proteins, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : The inhibition of FLT3 activity has been associated with increased apoptosis in cancer cells, particularly acute myeloid leukemia (AML) cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. Key findings include:
- Cytotoxicity : The compound has shown potent cytotoxicity across a range of human cancer cell lines, with effective concentrations often in the nanomolar range .
- Growth Inhibition : It effectively inhibits cell growth in AML models, with IC50 values indicating strong potential for therapeutic application .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Acute Myeloid Leukemia Models : In studies involving AML cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates.
- Combination Therapies : Research indicates that combining this compound with standard chemotherapy agents enhances therapeutic efficacy and may help overcome drug resistance observed in some cancer types .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds. Below is a summary table highlighting these comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate | Methyl group instead of methoxy | Potentially different receptor selectivity |
| Tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate | Amino group at 5-position | May exhibit different biological activity due to amino functionality |
| Tert-butyl (4-hydroxybenzo[d]isoxazol-3-yl)carbamate | Hydroxyl group instead of methoxy | Different solubility and reactivity profiles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For example, a refluxed THF solution containing phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate and DIEA (N,N-diisopropylethylamine) with DMAP (4-dimethylaminopyridine) as a catalyst achieves a 58% yield after 60 hours . Key variables include solvent choice (THF vs. dichloromethane), catalyst loading (DMAP at 0.1–0.2 eq), and reaction duration. Prolonged reflux (>48 hours) may improve conversion but risks decomposition.
Q. How can researchers purify this compound, and what solvents are optimal for column chromatography?
- Methodological Answer : Silica gel column chromatography using a CH₂Cl₂/MeOH gradient (25:1 v/v) effectively isolates the compound . Pre-adsorption of the crude product onto silica gel improves resolution. For polar byproducts, TLC monitoring (Rf = 0.3–0.4 in CH₂Cl₂/MeOH 10:1) ensures purity. Alternative methods, such as recrystallization from EtOAc/hexane, are less common due to moderate solubility.
Q. What spectroscopic techniques confirm the structural integrity of this carbamate derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and the methoxybenzoisoxazole moiety (δ ~3.8 ppm for OCH₃).
- HPLC-MS : ESI+ mode detects [M+H]⁺ at m/z 293.3 (calculated for C₁₅H₂₀N₂O₄).
- IR : Stretching bands at ~1700 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (isoxazole C-O-C) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving the 5-methoxybenzoisoxazole moiety to minimize side products?
- Methodological Answer : Side reactions (e.g., isoxazole ring opening) occur under acidic or high-temperature conditions. Strategies include:
- Using Pd/Cu catalysts for Sonogashira-type couplings (83% yield achieved with CuI and Pd(PPh₃)₂Cl₂ in THF at 20°C under N₂) .
- Avoiding protic solvents (e.g., MeOH) to prevent nucleophilic attack on the carbamate.
- Monitoring reaction progress via in-situ IR to detect intermediates .
Q. What analytical approaches resolve conflicting spectral data for structurally similar carbamate derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from regioisomers or rotamers. Solutions include:
- 2D NMR (HSQC/HMBC) : Correlates protons to adjacent carbons, confirming substitution patterns (e.g., distinguishing N-methyl vs. O-methyl groups).
- X-ray crystallography : Resolves ambiguities in solid-state structures, as demonstrated for tert-butyl carbamate derivatives in PubChem studies .
- Dynamic NMR : Detects rotational barriers in the carbamate group at variable temperatures .
Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The tert-butyl group enhances steric protection against hydrolysis. Stability studies show:
- Acidic conditions (pH < 3) : Rapid cleavage of the carbamate (t₁/₂ ~2 hours in 1N HCl at 25°C).
- Basic conditions (pH > 10) : Slower degradation via nucleophilic attack (t₁/₂ ~12 hours in 1N NaOH).
- Thermal stability : Decomposition above 150°C, confirmed by TGA-DSC analysis .
Q. What strategies mitigate contradictions in yield reproducibility across different batches?
- Methodological Answer : Batch-to-batch variability (~50–70% yield) often stems from:
- Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves in THF) improve consistency .
- Catalyst deactivation : Freshly distilled DIEA and DMAP (stored under N₂) reduce side reactions.
- Workup protocols : Immediate quenching with 3N HCl prevents carbamate hydrolysis during extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
